molecular formula C19H24N2O3S2 B2567504 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034288-11-2

5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B2567504
CAS RN: 2034288-11-2
M. Wt: 392.53
InChI Key: QHVBGIKWRHLNBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves a combination of three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . All reactions were monitored by thin layer chromatography .


Molecular Structure Analysis

The structures of synthesized compounds like this one are typically verified using spectrum data and elemental analyses .


Chemical Reactions Analysis

Chemical reactions involving this compound were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are typically analyzed using thin layer chromatography .

Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds similar to 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been studied for their insecticidal activities. For instance, a study found that certain pyridine derivatives exhibited significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed an activity approximately 4-fold that of the commercial insecticide acetamiprid, while others displayed moderate to strong aphidicidal activities (Bakhite et al., 2014).

Synthetic Bacteriochlorins for Spectral Tuning

In another study, a novel molecular design involving the incorporation of a spiro-piperidine unit in synthetic bacteriochlorins was explored. This design aimed to suppress adventitious dehydrogenation, allow for nitrogen derivatization, and enable the introduction of auxochromes to adjust spectral properties. The study successfully synthesized spiro-piperidine-bacteriochlorins and demonstrated their potential for tuning the polarity of near-infrared absorbers without significantly altering the decay pathways of the lowest singlet excited state (Reddy et al., 2013).

Radiolabeled Antagonists for PET Studies

Research involving 5-HT1A antagonists, such as [18F]p-MPPF, which shares structural similarities with the compound , has been pivotal in studying serotonergic neurotransmission using positron emission tomography (PET). This includes comprehensive studies encompassing chemistry, radiochemistry, animal models, and human data, providing insights into the behavior of such compounds in biological systems (Plenevaux et al., 2000).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, a similar compound, 1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one, has been found to inhibit the activity of certain enzymes and proteins that are important for the growth and survival of cancer cells.

Future Directions

Future directions for research on this compound could involve further characterization of its physical and chemical properties, as well as its potential applications in medical or industrial settings .

properties

IUPAC Name

5-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-24-17-4-2-3-5-19(17)26(22,23)21-11-6-16(7-12-21)20-10-8-18-15(14-20)9-13-25-18/h2-5,9,13,16H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVBGIKWRHLNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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